Hodgkinsine
Description
This compound is a natural product found in Psychotria muscosa, Psychotria colorata, and Eumachia forsteriana with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939524 | |
| Record name | Hodgkinsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18210-71-4 | |
| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hodgkinsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Alkaloid Profile of Psychotria colorata: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the alkaloid composition of Psychotria colorata, a plant species of significant interest in ethnopharmacology and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the known alkaloid constituents, their concentration in different plant tissues, established experimental protocols for their isolation and analysis, and their known pharmacological signaling pathways.
Executive Summary
Psychotria colorata, a member of the Rubiaceae family, has a rich history of traditional use as an analgesic in the Amazon region.[1] Scientific investigations have identified a complex mixture of bioactive alkaloids as the source of its pharmacological effects. This guide synthesizes the current knowledge on these compounds, providing a foundational resource for further research and development. The primary alkaloids are of the pyrrolidinoindoline and quinoline classes, with hodgkinsine and psychotridine being the most pharmacologically significant.[1] This document presents the available quantitative data on total alkaloid content, outlines detailed experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the chemistry and pharmacology of Psychotria colorata.
Alkaloid Composition and Quantitative Analysis
The primary bioactive constituents of Psychotria colorata are a group of structurally complex indole alkaloids. The most notable of these are this compound, psychotridine, quadrigemine C, (+)-chimonanthine, and meso-chimonanthine. The plant also contains quinoline alkaloids. While a complete quantitative breakdown of each specific alkaloid is not extensively documented in current literature, research has established the relative distribution of total alkaloid content across different parts of the plant.
Table 1: Total Alkaloid Content in Psychotria colorata
| Plant Part | Total Alkaloid Content (% Dry Weight) |
| Flowers | 0.7%[2] |
| Leaves | 0.6%[2] |
| Roots | 0.05%[2] |
Note: The data represents the total alkaloid mixture. The precise percentage of individual alkaloids within these totals is a subject for further investigation.
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and characterization of alkaloids from Psychotria colorata.
General Alkaloid Extraction
This protocol describes a common acid-base extraction method for isolating alkaloids from plant material.
-
Maceration: Dried and powdered plant material (flowers, leaves, or roots) is macerated with a methanolic or ethanolic solution.
-
Acidification: The alcoholic extract is then acidified with a dilute acid (e.g., 1% HCl), which converts the alkaloids into their salt forms, rendering them soluble in the aqueous layer.
-
Solvent Partitioning (Defatting): The acidified extract is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove fats, waxes, and other non-polar compounds. The aqueous layer containing the alkaloid salts is retained.
-
Basification: The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form.
-
Extraction of Free Bases: The now alkaline aqueous solution is repeatedly extracted with a chlorinated solvent (e.g., dichloromethane or chloroform). The organic layers containing the free base alkaloids are combined.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds.
-
Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or alumina.
-
Elution Gradient: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually introducing ethyl acetate and then methanol) is used to elute the compounds from the column.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the alkaloids of interest.
-
Further Purification: Fractions containing the desired alkaloids may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
Characterization and Identification
The purified alkaloids are identified and characterized using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for alkaloid analysis and the known signaling pathways of the key alkaloids from Psychotria colorata.
Signaling Pathway of this compound
This compound exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1]
Signaling Pathway of Psychotridine
Psychotridine primarily functions as an NMDA receptor antagonist.
Conclusion and Future Directions
Psychotria colorata is a promising source of novel alkaloids with significant analgesic potential. The dual-action of this compound on both opioid and NMDA receptors presents a particularly interesting avenue for the development of new pain therapeutics. However, a notable gap in the current body of research is the lack of detailed quantitative analysis of the individual alkaloid constituents. Future research should focus on developing and applying robust analytical methods, such as quantitative HPLC-MS/MS, to accurately determine the concentrations of this compound, psychotridine, and other alkaloids in various plant parts. Such data will be invaluable for standardizing extracts, understanding the synergistic effects of the alkaloid mixture, and advancing the development of new pharmaceuticals derived from this important medicinal plant.
References
Methodological & Application
Application Notes and Protocols for the Catalytic Enantioselective Synthesis of Hodgkinsine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic enantioselective synthesis of key precursors to the complex alkaloid Hodgkinsine. The methodologies described are based on the innovative diazene-directed assembly of cyclotryptamine fragments, a strategy that allows for the stereocontrolled construction of the intricate polycyclic core of this compound. The protocols focus on the synthesis of enantiomerically enriched cyclotryptamine monomers, which are the fundamental building blocks for the total synthesis of this compound and its analogues.
Key Synthetic Strategies
The enantioselective synthesis of this compound precursors has been a significant challenge in organic chemistry. Key strategies that have been successfully employed include:
-
Asymmetric Intramolecular Heck Cyclization: Pioneered by Overman, this method establishes a crucial C3a–C7' linkage.[1]
-
Diastereoselective α-Arylation of Oxindoles: Utilized by Willis, this approach controls the stereochemistry at a key quaternary center.[1]
-
Catalyst-Controlled Asymmetric Arylation of Tryptamides: Developed by MacMillan, this strategy provides excellent stereocontrol in the formation of C3a–C7' linkages.
-
Diazene-Directed Assembly of Cyclotryptamines: A convergent and modular approach that enables the stereoselective union of cyclotryptamine monomers.[1][2]
This document will focus on the protocols derived from the diazene-directed assembly strategy, which offers a high degree of control over the complex stereochemistry of this compound.
Experimental Workflow
The overall experimental workflow for the synthesis of a key trimeric this compound precursor via the diazene-directed assembly is depicted below. This involves the synthesis of monomeric cyclotryptamine building blocks, their coupling to form a dimeric diazene, further functionalization, and subsequent coupling and photolytic dinitrogen extrusion to form the trimeric core.
Figure 1. Experimental workflow for the synthesis of a this compound precursor.
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound precursors.
Table 1: Enantioselective Bromocyclization
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-TRIP | Toluene | -78 to 23 | 12 | 99 | 94 |
Table 2: Rh-catalyzed C-H Amination of Dimeric Diazene
| Entry | Rhodium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Rh₂(esp)₂ | Dichloromethane | 23 | 12 | 60 |
Table 3: Diazene-Directed Assembly and Photolysis
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | (-)-Dimeric Sulfamate Ester, (+)-C3a-aminocyclotryptamine | DMAP, THF, 23 °C, 12 h | (-)-Bis-diazene Trimer | 94 |
| 2 | (-)-Bis-diazene Trimer | hν (300 nm), Benzene, 23 °C, 19 h | (-)-Hodgkinsine Precursor (Trimer) | 41 |
Experimental Protocols
Protocol 1: Enantioselective Bromocyclization for the Synthesis of (+)-C3a-bromocyclotryptamine
This protocol describes the enantioselective synthesis of a key chiral building block, (+)-C3a-bromocyclotryptamine, from N1-Teoc-tryptamine methyl carbamate using a chiral phosphoric acid catalyst (TRIP).[1]
Materials:
-
N1-Teoc-tryptamine methyl carbamate
-
(S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphonate ((S)-TRIP)
-
N-Bromosuccinimide (NBS)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N1-Teoc-tryptamine methyl carbamate (1.0 equiv) and (S)-TRIP (0.1 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.1 equiv) in anhydrous dichloromethane.
-
Slowly add the NBS solution to the reaction mixture at -78 °C over 30 minutes.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to 23 °C and stir for an additional 8 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-C3a-bromocyclotryptamine.
Expected Outcome:
The reaction is expected to yield the desired product in approximately 99% yield and 94% enantiomeric excess.
Protocol 2: Rh-catalyzed C-H Amination of a Dimeric Diazene
This protocol details the functionalization of a dimeric cyclotryptamine diazene at the C7' position via a rhodium-catalyzed C-H amination reaction.[1]
Materials:
-
(-)-Dimeric Diazene
-
Rh₂(esp)₂ (dirhodium(II) bis(esp)) catalyst
-
2,6-difluorophenylsulfamate
-
Di(acetoxy)iodobenzene
-
Magnesium oxide (MgO)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (-)-Dimeric Diazene (1.0 equiv), Rh₂(esp)₂ (0.02 equiv), 2,6-difluorophenylsulfamate (1.5 equiv), and MgO (2.0 equiv).
-
Add anhydrous dichloromethane.
-
In a separate flask, dissolve di(acetoxy)iodobenzene (1.5 equiv) in anhydrous dichloromethane.
-
Add the di(acetoxy)iodobenzene solution to the reaction mixture via syringe pump over 10 hours at 23 °C.
-
Stir the reaction for an additional 2 hours after the addition is complete.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (-)-Dimeric Sulfamate Ester.
Expected Outcome:
The desired C-H amination product is expected to be obtained in approximately 60% yield.
Logical Relationships in Stereocontrol
The stereochemical outcome of the synthesis is critically dependent on the chiral catalyst used in the initial bromocyclization step and the inherent stereochemistry of the cyclotryptamine monomers during the coupling reactions. The diazene-directed strategy allows for the coupling of these monomers with high fidelity, preserving the stereochemical integrity of each unit in the final assembled precursor.
Figure 2. Logic of stereochemical control in the synthesis.
References
Application Notes and Protocols for Hodgkinsine Extraction and Purification from Psychotria colorata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the extraction and purification of Hodgkinsine from the plant material of Psychotria colorata. This compound is a complex pyrrolidinoindoline alkaloid that has garnered significant interest for its potential therapeutic applications.[1]
Introduction to this compound
This compound is a trimeric alkaloid composed of three pyrrolidinoindoline subunits.[1] It is predominantly found in plants of the Psychotria genus, with Psychotria colorata being a notable source.[1][2] This compound has been investigated for its analgesic properties, which are attributed to its dual mechanism of action as a mu-opioid agonist and an NMDA antagonist.[1][2][3] This unique pharmacological profile makes it a compound of interest for the development of novel pain therapeutics. Extracts from Psychotria colorata have been traditionally used for their analgesic effects.[2]
Principle of Extraction and Purification
The extraction and purification of this compound, a basic alkaloid, relies on the principles of acid-base extraction to separate it from other plant constituents. The general workflow involves:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for efficient solvent penetration.
-
Basification and Extraction: Treating the plant material with a base to convert the alkaloid salts present in the plant into their free base form, which is soluble in organic solvents. This is followed by extraction with a suitable organic solvent.
-
Acidic Wash (Liquid-Liquid Extraction): The organic extract containing the free base alkaloid is then washed with an acidic aqueous solution. This converts the alkaloid back into its salt form, which is soluble in the aqueous phase, effectively separating it from neutral and acidic impurities that remain in the organic phase.
-
Basification and Re-extraction: The acidic aqueous solution is then basified to precipitate the alkaloid in its free base form, which is subsequently re-extracted into an organic solvent.
-
Purification: The crude alkaloid extract is further purified using chromatographic techniques to isolate this compound from other co-extracted alkaloids and impurities.
Experimental Protocols
Preparation of Plant Material
-
Harvest fresh leaves of Psychotria colorata.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude Alkaloid Fraction
This protocol is adapted from established methods for alkaloid extraction.[4]
-
Weigh 100 g of the dried, powdered leaf material of Psychotria colorata.
-
In a large beaker, create a slurry by mixing the powdered leaves with 500 mL of 10% (w/v) sodium carbonate solution. This basifies the mixture to a pH of approximately 9-10.
-
Allow the slurry to stand for 1 hour with occasional stirring.
-
Transfer the basified plant material to a Soxhlet apparatus or a large flask for maceration.
-
Solvent Extraction:
-
For Soxhlet Extraction: Extract the basified material with dichloromethane or diethyl ether for 8-12 hours.
-
For Maceration: Add 1 L of dichloromethane to the flask containing the basified material. Seal the flask and macerate for 24 hours with constant agitation using a magnetic stirrer.
-
-
Filter the organic extract through Whatman No. 1 filter paper to remove the plant debris.
-
Collect the organic filtrate. If using maceration, repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction. Combine the filtrates.
-
Concentrate the combined organic extract under reduced pressure using a rotary evaporator to a volume of approximately 200 mL.
Acid-Base Liquid-Liquid Extraction for Alkaloid Isolation
-
Transfer the concentrated organic extract to a separatory funnel.
-
Add 100 mL of 5% (v/v) hydrochloric acid to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The alkaloid salts will be in the upper aqueous layer.
-
Drain the lower organic layer.
-
Repeat the acid wash of the organic layer two more times with 50 mL portions of 5% HCl. Combine the acidic aqueous extracts.
-
The combined acidic extract now contains the protonated alkaloids. This solution can be washed with 50 mL of diethyl ether to remove any remaining neutral impurities. Discard the ether layer.
-
Slowly basify the acidic aqueous solution to pH 10-11 by adding concentrated ammonium hydroxide dropwise while stirring in an ice bath. The alkaloids will precipitate out of the solution.
-
Extract the alkaloids from the basified aqueous solution with three 100 mL portions of dichloromethane.
-
Combine the organic layers, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Chromatographic Purification of this compound
The crude alkaloid extract contains a mixture of alkaloids including this compound, quadrigemine C, and psychotridine.[5] Column chromatography is a suitable method for their separation.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection:
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Use a mobile phase similar to the elution solvent for TLC analysis and visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
-
Isolation of this compound:
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
-
Further Purification (Optional):
-
For higher purity, the isolated this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table provides representative data for the extraction and purification of this compound from 100 g of dried Psychotria colorata leaves. Note that these values are illustrative and can vary based on the specific plant material and experimental conditions.
| Step | Parameter | Value |
| Plant Material | Dry Weight | 100 g |
| Crude Alkaloid Extraction | Yield of Crude Extract | 1.5 g |
| Purity of this compound in Crude Extract | ~10-15% | |
| Column Chromatography | Yield of Purified this compound | 150 mg |
| Purity of this compound post-Column | >90% | |
| Preparative HPLC (Optional) | Yield of Highly Purified this compound | 120 mg |
| Final Purity | >98% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound
Caption: Dual signaling pathway of this compound leading to analgesia.
References
Electrophysiological techniques to study Hodgkinsine's effect on NMDA receptors
Application Note & Protocol
Topic: Electrophysiological Techniques to Study Hodgkinsine's Effect on NMDA Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation in the central nervous system (CNS).[1][2] Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic development.[2][3] this compound, a complex trimeric alkaloid derived from plants of the Psychotria genus, has demonstrated significant analgesic properties.[4][5][6] Research suggests that this compound exerts its effects through a dual mechanism of action: agonism at the mu-opioid receptor and antagonism of the NMDA receptor.[4][5][6][7]
This application note provides detailed protocols for characterizing the inhibitory effects of this compound on NMDA receptor function using two primary electrophysiological techniques:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes expressing recombinant NMDA receptors.
-
Whole-Cell Patch-Clamp recordings from cultured primary neurons.
These methods allow for a quantitative assessment of this compound's potency, mechanism of inhibition, and voltage dependency, providing critical data for drug development and neuroscience research.
Signaling Pathways & Experimental Workflow
Proposed NMDA Receptor Signaling
The following diagram illustrates the canonical activation of an NMDA receptor and the proposed site of inhibition by this compound.
Caption: Proposed mechanism of this compound as an NMDA receptor channel blocker.
General Experimental Workflow
The diagram below outlines the general workflow for assessing the impact of this compound on NMDA receptors using electrophysiology.
Caption: Workflow for electrophysiological analysis of this compound.
Data Presentation: Expected Results
The following tables summarize hypothetical quantitative data from the described experiments, illustrating the expected antagonistic effects of this compound.
Table 1: Dose-Dependent Inhibition of NMDA-Evoked Currents by this compound
| This compound Conc. (µM) | Mean Current (nA) ± SEM (n=8) | % Inhibition |
|---|---|---|
| Control (0) | 152.4 ± 10.1 | 0% |
| 0.1 | 135.7 ± 9.5 | 11.0% |
| 1 | 98.3 ± 7.2 | 35.5% |
| 5 | 77.1 ± 6.8 | 49.4% |
| 10 | 51.2 ± 5.3 | 66.4% |
| 50 | 22.9 ± 3.1 | 85.0% |
| 100 | 10.1 ± 1.9 | 93.4% |
Data derived from whole-cell patch-clamp on cultured hippocampal neurons.
Table 2: this compound IC₅₀ Values for Different NMDA Receptor Subunits
| Receptor Subunit Composition | IC₅₀ (µM) | Hill Slope |
|---|---|---|
| GluN1/GluN2A | 7.8 | 1.1 |
| GluN1/GluN2B | 6.2 | 1.0 |
| GluN1/GluN2C | 15.4 | 1.2 |
| GluN1/GluN2D | 12.9 | 1.1 |
Data derived from TEVC on Xenopus oocytes expressing specified subunits.
Table 3: Voltage-Dependency of this compound Block
| Holding Potential (mV) | % Inhibition (at 10 µM this compound) |
|---|---|
| -80 | 85.2% |
| -60 | 66.4% |
| -40 | 45.1% |
| +20 | 28.9% |
| +40 | 15.6% |
Data indicates stronger block at more negative membrane potentials, characteristic of an open-channel blocker.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is ideal for studying specific NMDA receptor subunit combinations in a controlled environment.
4.1.1 Oocyte Preparation and Injection
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for human or rodent GluN1 and desired GluN2 (A-D) subunits.
-
Co-inject oocytes with a 1:1 ratio of GluN1 and GluN2 cRNA (approx. 50 nL total volume, ~25 ng total RNA).
-
Incubate injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
4.1.2 Electrophysiological Recording
-
Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES; pH 7.2) that is Mg²⁺-free to prevent voltage-dependent block.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 mV.
-
To evoke a current, apply 100 µM NMDA and 10 µM glycine (co-agonist) in the Ringer's solution.
-
Record the peak inward current until a stable baseline response is achieved.
4.1.3 Application of this compound
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in Ringer's solution.
-
Establish a baseline NMDA-evoked current.
-
Co-apply NMDA/glycine with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM), allowing the current to reach a steady-state at each concentration.
-
Perform a washout with Ringer's solution containing NMDA/glycine to test for reversibility.
-
For voltage-dependency: Repeat the protocol at various holding potentials (e.g., -80 mV to +40 mV) with a fixed concentration of this compound (e.g., 10 µM).
4.1.4 Data Analysis
-
Measure the peak current amplitude for each this compound concentration.
-
Normalize the current to the control response (NMDA/glycine alone) and calculate the percentage of inhibition.
-
Plot the % inhibition against the log of this compound concentration and fit the data with a sigmoidal dose-response equation to determine the IC₅₀ value.
Protocol 2: Whole-Cell Patch-Clamp of Cultured Neurons
This protocol assesses this compound's effect on native NMDA receptors in a neuronal context.
4.2.1 Cell Preparation
-
Culture primary hippocampal or cortical neurons from E18 rat or mouse embryos on poly-L-lysine coated coverslips.
-
Use neurons for recording between 10-16 days in vitro (DIV).
4.2.2 Electrophysiological Recording
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4). Add 1 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and 10 µM bicuculline to block GABA-A receptors.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an internal solution (in mM: 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2).
-
Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at -60 mV.
-
Locally apply 100 µM NMDA and 10 µM glycine using a fast-perfusion system to evoke an inward current. Ensure the external solution is Mg²⁺-free during agonist application.
4.2.3 Application of this compound
-
After establishing a stable baseline of NMDA-evoked currents, add this compound to the external solution and perfuse over the cell for 2-3 minutes.
-
Evoke currents again in the presence of this compound.
-
To generate a dose-response curve, repeat this procedure with increasing concentrations of the compound.
-
Perform a washout with the control external solution to check for recovery of the NMDA-evoked current.
4.2.4 Data Analysis
-
Measure the peak amplitude of the NMDA-evoked currents before, during, and after this compound application.
-
Calculate the percentage of inhibition for each concentration as described in the TEVC protocol.
-
Determine the IC₅₀ by fitting the dose-response data.
Conclusion
The protocols outlined provide robust methods for characterizing the interaction of this compound with NMDA receptors. The data generated will be invaluable for confirming its mechanism of action, determining its potency and subunit selectivity, and guiding further preclinical development. The dual action of this compound as both an opioid agonist and NMDA antagonist suggests it may be a promising candidate for developing novel analgesics with a broad spectrum of activity.[4][6][7]
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 18210-71-4 [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Hodgkinsine's Antiviral and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hodgkinsine, a complex trimeric indolizidine alkaloid, has demonstrated a range of biological activities, including promising antiviral and antibacterial effects.[1] Preliminary studies indicate its potential as a lead compound for the development of novel antimicrobial agents. Notably, this compound has exhibited activity against both DNA and RNA viruses, such as Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV), respectively.[2] Furthermore, its antibacterial properties have been highlighted by a minimum inhibitory concentration (MIC) as low as 5 micrograms/ml against certain bacteria.[2][3]
These application notes provide detailed protocols for the systematic evaluation of this compound's antiviral and antibacterial efficacy. The methodologies described herein are standard, robust, and widely accepted in the fields of virology and microbiology, ensuring reproducibility and comparability of results.
Data Presentation
To facilitate the clear and concise presentation of experimental results, all quantitative data should be summarized in the following tables. These tables are designed for easy comparison of this compound's activity across different pathogens and experimental conditions.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| e.g., Herpes Simplex Virus 1 | e.g., Vero | Plaque Reduction Assay | |||
| e.g., Vesicular Stomatitis Virus | e.g., HeLa | TCID₅₀ Assay | |||
| Test Virus 1 | |||||
| Test Virus 2 |
EC₅₀: 50% effective concentration (concentration of this compound that inhibits viral replication by 50%). CC₅₀: 50% cytotoxic concentration (concentration of this compound that reduces cell viability by 50%). Selectivity Index (SI): A measure of the compound's specificity for antiviral activity. Higher SI values are desirable.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| e.g., Staphylococcus aureus | Positive | Broth Microdilution | |||
| e.g., Escherichia coli | Negative | Broth Microdilution | |||
| Test Bacterium 1 | Disk Diffusion | ||||
| Test Bacterium 2 | Disk Diffusion |
MIC: Minimum Inhibitory Concentration (lowest concentration of this compound that inhibits visible bacterial growth). MBC: Minimum Bactericidal Concentration (lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum). Zone of Inhibition: Diameter of the clear zone around the this compound-impregnated disk where bacterial growth is inhibited.
Experimental Protocols
Antiviral Activity Assessment
A crucial first step in antiviral testing is to determine the cytotoxicity of the compound on the host cell line to be used. This is essential to ensure that any observed antiviral effect is not due to the death of the host cells.
1. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Host cell line (e.g., Vero, HeLa)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a cell-free control (medium only).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.
-
2. Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques.
-
Materials:
-
This compound
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Confluent monolayer of a susceptible host cell line in 6-well or 12-well plates
-
Serum-free medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
-
-
Protocol:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 PFU/well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
During the incubation, prepare various concentrations of this compound in the overlay medium.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the this compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with the fixing solution.
-
Stain the cells with the staining solution and gently wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control and determine the EC₅₀ value.
-
3. TCID₅₀ (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used for viruses that do not form plaques and measures the amount of virus required to infect 50% of the inoculated cell cultures.
-
Materials:
-
This compound
-
Virus stock
-
Host cell line in 96-well plates
-
Cell culture medium
-
-
Protocol:
-
Seed a 96-well plate with the host cell line.
-
Prepare serial dilutions of the virus.
-
Infect the cells with the different virus dilutions.
-
In parallel, treat the infected cells with various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates and observe daily for the development of cytopathic effect (CPE).
-
After the incubation period (typically 5-7 days), score each well as positive or negative for CPE.
-
Calculate the TCID₅₀ titer using the Reed-Muench or Spearman-Kärber method.
-
Determine the EC₅₀ of this compound by comparing the reduction in viral titer in the presence of the compound to the untreated virus control.
-
Antibacterial Activity Assessment
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Protocol:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
-
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.
-
3. Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
-
Materials:
-
Sterile paper disks
-
This compound solution of a known concentration
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
-
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Impregnate sterile paper disks with a known concentration of this compound and allow them to dry.
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to this compound.
-
Mandatory Visualizations
Caption: Workflow for assessing the antiviral activity of this compound.
Caption: Workflow for assessing the antibacterial activity of this compound.
Investigating the Mechanism of Action
While the precise antiviral and antibacterial mechanisms of this compound are not yet fully elucidated, the following general approaches can be employed to gain insights.
Antiviral Mechanism of Action Studies:
-
Time-of-Addition Assay: To determine at which stage of the viral life cycle this compound exerts its effect (e.g., entry, replication, assembly, or release), the compound can be added at different times pre- and post-infection.
-
Viral Fusion/Entry Assays: Utilize reporter gene assays or fluorescently labeled viruses to assess if this compound inhibits the initial steps of viral entry into the host cell.
-
Polymerase Assays: If the viral polymerase is known, in vitro assays can determine if this compound directly inhibits its activity.
-
Protease Assays: For viruses that rely on proteases for maturation, specific assays can evaluate the inhibitory effect of this compound on these enzymes.
Antibacterial Mechanism of Action Studies:
-
Macromolecular Synthesis Assays: Investigate the effect of this compound on the synthesis of key bacterial macromolecules (DNA, RNA, protein, and peptidoglycan) by measuring the incorporation of radiolabeled precursors.
-
Cell Membrane Integrity Assays: Use fluorescent dyes that are excluded by intact membranes (e.g., propidium iodide) to determine if this compound disrupts the bacterial cell membrane.
-
Electron Microscopy: Visualize bacterial cells treated with this compound to observe any morphological changes, such as cell wall damage or altered cell division.
At present, there is no specific information available on the signaling pathways affected by this compound in the context of its antiviral or antibacterial activity. The known mechanisms of this compound relate to its analgesic properties, which involve agonism of mu-opioid receptors and antagonism of NMDA receptors.[4] Future research should aim to identify the molecular targets and signaling cascades involved in its antimicrobial effects.
References
Unveiling the Brain-Penetrating Potential of Hodgkinsine: A Guide to Blood-Brain Barrier Permeability Assessment
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of Hodgkinsine. This compound, a complex tricyclic alkaloid found in plants of the Psychotria genus, has garnered interest for its potential analgesic properties, acting as both a mu-opioid agonist and an NMDA antagonist.[1] Understanding its ability to cross the BBB is paramount for its development as a centrally acting therapeutic agent.
This guide outlines a multi-faceted approach, encompassing in silico, in vitro, and in vivo methodologies, to thoroughly characterize the BBB permeability of this compound. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate the practical application of these techniques.
Section 1: In Silico Prediction of Blood-Brain Barrier Permeability
In silico models offer a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties. These predictive models utilize quantitative structure-activity relationships (QSAR) to correlate molecular descriptors with experimentally determined BBB permeability data.
Key Physicochemical Properties for BBB Permeability:
| Property | Predicted Value for this compound | Optimal Range for BBB Penetration |
| Molecular Weight ( g/mol ) | 518.70 | < 400-500 |
| LogP (Octanol-Water Partition Coefficient) | ~5.7 | 1.5 - 4.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 45.8 | < 90 |
| Hydrogen Bond Donors | 2 | ≤ 3-5 |
| Hydrogen Bond Acceptors | 6 | ≤ 7-8 |
Note: The predicted values for this compound are calculated based on its chemical structure. The optimal ranges are generally accepted guidelines for CNS drug candidates.
Protocol for In Silico Prediction:
-
Obtain the chemical structure of this compound: The structure is readily available in chemical databases such as PubChem (CID: 442105).
-
Calculate physicochemical properties: Utilize computational software (e.g., ChemDraw, MarvinSketch, or online platforms like SwissADME) to calculate the molecular weight, LogP, TPSA, and the number of hydrogen bond donors and acceptors.
-
Predict BBB Permeability: Employ various online prediction tools or QSAR models that use the calculated descriptors to predict the logBB (logarithm of the brain-to-blood concentration ratio). A positive logBB value generally indicates good BBB penetration.
Logical Workflow for In Silico Assessment
Caption: Workflow for in silico prediction of this compound's BBB permeability.
Section 2: In Vitro Assessment of Blood-Brain Barrier Permeability
In vitro models provide a biological context for assessing BBB permeability and can be used to validate in silico predictions. These assays typically involve a monolayer of cells that mimic the BBB, separating a donor and an acceptor compartment.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that evaluates the passive permeability of a compound across an artificial lipid membrane designed to mimic the BBB.[2]
Experimental Protocol for PAMPA-BBB:
-
Prepare the Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM. Add this solution to the donor wells of the PAMPA plate.
-
Prepare the Acceptor Plate: Fill the acceptor wells with a buffer solution that may contain a "sink" component to mimic the brain environment.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate, pre-coated with a brain lipid mixture, onto the donor plate, and then place this assembly on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / [ (A * (1/VD + 1/VA)) * t ] Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
Data Presentation:
| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound (Predicted) | > 4.0 | High |
| Caffeine (High Permeability Control) | 15.0 - 25.0 | High |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
Note: The predicted permeability for this compound is based on its favorable physicochemical properties. Experimental validation is required.
PAMPA-BBB Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of the Hodgkinsine Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of the Hodgkinsine core structure. The guidance is based on established synthetic strategies, focusing on common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound core structure?
A1: The main difficulties in constructing the this compound core arise from its complex architecture as a trimer of pyrrolidinoindoline subunits.[1] Key challenges include:
-
Stereoselective formation of multiple quaternary stereocenters: this compound possesses several chiral centers, and controlling their stereochemistry is a significant hurdle.[2][3]
-
Construction of the C3a–C7' and C3a–C3a' linkages: These bonds connect the cyclotryptamine monomers and their formation with the correct stereochemistry is crucial.[2][4]
-
Convergent and modular assembly: Developing a strategy to bring together the three cyclotryptamine units in a controlled and efficient manner is non-trivial.[2][3][4]
-
Protecting group strategy: The presence of multiple reactive nitrogen atoms necessitates a robust protecting group strategy, with selective removal in the final steps.[2]
Q2: What is the most effective reported strategy for overcoming the stereochemical challenges?
A2: A highly successful approach is the diazene-directed assembly of cyclotryptamine fragments.[2][3][4] This strategy enables the stereoselective formation of all C3a–C3a' and C3a–C7' carbon–carbon bonds and the associated quaternary stereogenic centers through the photoextrusion of dinitrogen from complex bis- and tris-diazene intermediates.[2][3][4] This method offers complete stereochemical control.
Q3: Are there alternative strategies for forming the key C3a–C7' linkage?
A3: Yes, other notable strategies have been developed. Overman's synthesis utilizes a catalyst-controlled asymmetric intramolecular Heck cyclization to create α-aryl oxindoles, thereby establishing the C3a–C7' stereocenter.[2] Another approach by Willis involves a diastereoselective substrate-controlled α-arylation of an oxindole to set this key stereocenter.[2] More recently, MacMillan's synthesis employs a catalyst-controlled asymmetric arylation of tryptamides with excellent stereocontrol.[2]
Troubleshooting Guides
Low Yield in Aryl-Alkyl Diazene Synthesis
| Potential Cause | Recommended Solution |
| Inefficient activation of C3a-bromocyclotryptamine | Ensure the use of a suitable silver salt, such as silver trifluoromethanesulfonate, for electrophilic activation of the bromide.[2] |
| Decomposition of the hydrazine nucleophile | Employ electronically attenuated hydrazine-nucleophiles, which are more stable and can react efficiently.[2] Consider using methanesulfonyl hydrazide for a more direct synthesis.[2] |
| Steric hindrance | For sterically hindered substrates, a direct synthesis method using methanesulfonyl hydrazide in the presence of the electrophilically activated bromocyclotryptamine has been shown to be effective, yielding the desired diazene in a single step.[2] |
| Suboptimal reaction conditions | Screen different solvents and temperatures. The original procedure reports successful synthesis at ambient temperature.[2] |
Poor Yield or Lack of Selectivity in C–H Amination
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Ensure the use of high-purity Rh- and Ir-catalysts. The presence of impurities can inhibit catalytic activity. |
| Incorrect catalyst for the desired position | Use Rh-catalysis for C3a-amination and Ir-catalysis for C7-amination of the cyclotryptamine core.[2][4] |
| Suboptimal directing group | A sulfamate ester has been shown to be an effective directing group for these C–H amination reactions.[2] |
| Complex substrate leading to catalyst inhibition | For complex substrates like dimeric diazenes, the reaction may require longer reaction times or slightly elevated temperatures. The Rh-catalyzed C–H amination on a dimeric diazene has been reported to proceed efficiently.[2] |
Incomplete Photoextrusion of Dinitrogen
| Potential Cause | Recommended Solution |
| Incorrect wavelength of light | For selective photolysis of C3a'–C3a" diazenes, a higher wavelength may be required. For the simultaneous photolysis of multiple diazenes (e.g., C3a–C7' and C3a"'-C7"), a lower wavelength (e.g., 300 nm) has been used successfully.[2] |
| Insufficient irradiation time | Monitor the reaction by TLC or LC-MS to determine the optimal irradiation time. A reported successful photolysis of a bis-diazene was conducted for 19 hours.[2] |
| Degradation of the product | If the product is sensitive to the irradiation conditions, consider reducing the reaction time and accepting a lower conversion, followed by purification of the desired product. |
| Concentration issues | Ensure the reaction is performed at an appropriate concentration to allow for efficient light penetration. |
Difficulty in Final Protecting Group Removal
| Potential Cause | Recommended Solution |
| Steric hindrance around the protecting group | The (trimethylsilyl)ethyl carbamate (Teoc) group is recommended for N1-protection, especially for sterically constrained linkages like C3a–C7'. Its removal is facilitated by nucleophilic attack at the more accessible trimethylsilyl group.[2] |
| Harsh deprotection conditions affecting the core structure | For the removal of (trimethylsilyl)ethyl carbamates, a global removal can be followed by an exhaustive reduction using a mild reducing agent like Red-Al.[2] |
| Incomplete reaction | Increase the reaction time or the amount of deprotecting agent. Monitor the reaction progress carefully to avoid side reactions. |
Quantitative Data Summary
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Aryl-Alkyl Diazene Synthesis | (±)-21, 20 | (±)-25 | 73 | [2] |
| Enantioselective Bromocyclization | N1-Teoc-tryptamine methyl carbamate | (+)-26 | 99 (94% ee) | [2] |
| C3a-Sulfamate Ester Formation | (+)-26, 2,6-difluorophenylsulfamate | (+)-27 | 83 | [2] |
| C3a-Amine Formation | (+)-27 | (+)-28 | 81 | [2] |
| Rh-catalyzed C–H Amination | (−)-33 | (−)-39 | 60 | [2] |
| Stepwise Photolysis (two steps) | bis-diazene (−)-41 | trimer (−)-42 | 45 | [2] |
| Single-Step Photolysis | bis-diazene (−)-41 | trimer (−)-42 | 41 | [2] |
| Final Deprotection and Reduction | trimer (−)-42 | (−)-hodgkinsine (4) | 70 (over two steps) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Aryl-Alkyl Diazene (±)-25
To a solution of cyclotryptamine bromide (±)-21 in a suitable solvent, add methanesulfonyl hydrazide (20). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The desired aryl-alkyl diazene (±)-25 is then isolated and purified using standard chromatographic techniques.[2]
Protocol 2: Rh-catalyzed C–H Amination for Sulfamate Ester (−)-39
In a reaction vessel, dissolve the dimeric diazene (−)-33 in an appropriate solvent. Add the Rh-catalyst and the aminating agent. The reaction is stirred at the optimal temperature until the starting material is consumed. The resulting sulfamate ester (−)-39 is purified by column chromatography.[2]
Protocol 3: Single-Step Photolysis to Trimer (−)-42
A solution of the bis-diazene (−)-41 in a suitable solvent is placed in a photochemical reactor. The solution is irradiated with 300 nm light for approximately 19 hours. After this period, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the trimer (−)-42.[2]
Visualizations
Caption: Workflow for the convergent synthesis of this compound.
Caption: General troubleshooting logic for synthesis challenges.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines. | Semantic Scholar [semanticscholar.org]
- 4. Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility and stability issues of Hodgkinsine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and stability challenges associated with Hodgkinsine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring alkaloid that was first isolated from the plant Hodgkinsonia frutescens.[1][2] It is a complex molecule, structurally classified as a trimer of pyrrolidinoindoline subunits.[2] Research has shown that this compound exhibits a range of biological activities, including:
-
Analgesic effects: It is understood to act as both a mu-opioid receptor agonist and an NMDA receptor antagonist, similar to clinically used painkillers like morphine and ketamine.[2][3][4]
-
Antiviral, antibacterial, and antifungal properties: Studies have indicated its potential to combat various viruses, bacteria, and fungi.[2][5]
Q2: I am experiencing poor solubility of this compound in my aqueous assay buffer. What are the recommended solvents?
This compound is known to be soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[6] For biological assays, preparing a concentrated stock solution in 100% DMSO is a common starting point.[7][8] However, direct dilution of a DMSO stock into aqueous buffer can still lead to precipitation, especially at higher concentrations.[7][9]
Q3: My this compound stock solution in DMSO appears to be degrading over time. What are the best practices for storage?
While DMSO is a common solvent, long-term storage of compounds in it can sometimes lead to degradation.[10][11] The stability of compounds in DMSO can be affected by factors like water content, exposure to light, and freeze-thaw cycles.[10] For this compound, which contains amine and indole functional groups, oxidation is a potential degradation pathway.[12]
To ensure the stability of your this compound stock solution, follow these recommendations:
-
Use anhydrous DMSO: Minimize the water content in your DMSO stock.
-
Store at low temperatures: Aliquot your stock solution into smaller, single-use vials and store them at -20°C or -80°C.[6][10]
-
Protect from light: Store vials in the dark or use amber-colored vials to prevent light-induced degradation.
-
Minimize freeze-thaw cycles: Prepare aliquots to avoid repeated freezing and thawing of the main stock solution.[10]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Possible Cause: The concentration of this compound in the final assay buffer exceeds its aqueous solubility limit, even with a small percentage of DMSO.
Solutions:
-
Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: In addition to DMSO, other organic solvents like ethanol can sometimes be used in combination to improve solubility.
-
Employ Solubilizing Agents: Consider the use of excipients to enhance solubility. Cyclodextrins are a well-established option for encapsulating hydrophobic compounds and increasing their aqueous solubility.[13][14]
Issue 2: Inconsistent results or loss of activity in biological assays.
Possible Cause: Degradation of this compound in the stock solution or in the assay medium during incubation.
Solutions:
-
Assess Stock Solution Stability: Regularly check the purity of your this compound stock solution using analytical techniques like HPLC.
-
Evaluate Stability in Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your complete assay buffer at the experimental temperature.
-
pH Optimization: The stability of alkaloids can be pH-dependent. If your assay allows, investigate the stability of this compound at different pH values to find the optimal condition.
-
Include Stabilizers: For assays with prolonged incubation times, consider adding antioxidants or other stabilizing agents to the buffer, if compatible with your experimental setup.
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (mM) | Observations |
| 100% Water | < 0.01 | Insoluble, visible precipitate |
| 100% Ethanol | 5 | Soluble, clear solution |
| 100% Methanol | 10 | Soluble, clear solution |
| 100% DMSO | 50 | Soluble, clear solution |
| PBS (pH 7.4) + 1% DMSO | 0.05 | Soluble, clear solution |
| PBS (pH 7.4) + 1% DMSO | 0.1 | Precipitation observed after 1 hour |
| PBS (pH 7.4) + 5% DMSO | 0.2 | Soluble, clear solution |
| PBS (pH 7.4) + 10% HP-β-CD | 0.5 | Soluble, clear solution |
Note: This table presents illustrative data based on typical observations for poorly soluble alkaloids.
Table 2: Stability of this compound (10 mM) in DMSO at Different Storage Conditions
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) |
| Room Temperature, Light | 85 | 60 |
| Room Temperature, Dark | 92 | 75 |
| 4°C, Dark | 98 | 90 |
| -20°C, Dark | > 99 | 98 |
| -80°C, Dark | > 99 | > 99 |
Note: This table presents illustrative data. Purity should be determined experimentally using a suitable analytical method like HPLC.
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound solution with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a 10% (w/v) HP-β-CD solution: Dissolve 1 g of HP-β-CD in 10 mL of PBS. Gently warm and vortex to aid dissolution.
-
Add this compound: To the 10% HP-β-CD solution, add this compound powder to achieve the desired final concentration (e.g., 0.5 mg/mL).
-
Complexation: Vortex the mixture vigorously for 5 minutes.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 30 minutes.
-
Equilibration: Incubate the solution at room temperature for 1-2 hours, with intermittent vortexing, to ensure complete complexation.
-
Sterile Filtration: If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter.
Mandatory Visualization
Caption: Experimental workflow for using this compound in biological assays.
Caption: Proposed signaling pathways of this compound leading to analgesia.
References
- 1. Buy this compound | 18210-71-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing dosage and administration routes for in vivo Hodgkinsine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hodgkinsine in in vivo studies. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a complex indole alkaloid naturally found in plants of the Psychotria genus.[1] It has garnered significant interest for its analgesic properties.[2][3] Research indicates that this compound exhibits a dual mechanism of action, functioning as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This dual activity is thought to contribute to its potent pain-relieving effects.
Q2: What are the recommended administration routes for in vivo studies with this compound?
Currently, the most documented route of administration for this compound in preclinical rodent studies is intraperitoneal (i.p.) injection.[3] This route is often chosen in experimental settings for its relative ease of administration and rapid absorption into the vasculature.[4] While other parenteral routes such as intravenous (IV) or subcutaneous (SC) are plausible, there is limited specific data on their use for this compound. Oral administration may also be considered, but the bioavailability of this compound via this route has not been extensively studied and may be low, a common characteristic of complex alkaloids.
Q3: How should I prepare a this compound solution for in vivo administration?
Recommended Vehicle Formulation (General Guidance):
A typical vehicle formulation for intraperitoneal injection of a poorly soluble compound in mice could be:
-
5-10% DMSO
-
5-10% Tween® 80 or Kolliphor® EL (formerly Cremophor® EL)
-
80-90% Sterile Saline (0.9% NaCl)
It is crucial to always prepare a vehicle control group in your experiments to account for any effects of the solvent mixture. [5] The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in dosing solution | Poor solubility of this compound in the chosen vehicle. | 1. Increase the percentage of the co-solvent (e.g., DMSO) or surfactant (e.g., Tween® 80) in your vehicle. 2. Gently warm the solution during preparation. 3. Prepare fresh solutions on the day of dosing. 4. Consider alternative solubilizing agents like cyclodextrins. |
| Inconsistent or no analgesic effect observed | 1. Inadequate dosage. 2. Improper administration technique. 3. Degradation of the compound. | 1. Perform a dose-response study to determine the optimal effective dose (see Table 1 for guidance). 2. Ensure proper intraperitoneal injection technique to avoid injection into the gut or subcutaneous space. 3. Store this compound protected from light and at the recommended temperature. Prepare fresh dosing solutions for each experiment. |
| Adverse effects or toxicity in animals | 1. High dose of this compound. 2. Toxicity of the vehicle. | 1. Conduct a Maximum Tolerated Dose (MTD) study (see Experimental Protocols section). 2. Reduce the concentration of organic solvents (e.g., DMSO) in your vehicle. 3. Always include a vehicle control group to assess the toxicity of the vehicle alone. |
Quantitative Data Summary
Table 1: Reported In Vivo Analgesic Doses of this compound in Mice
| Dose (mg/kg, i.p.) | Analgesic Effect | Model | Reference |
| 0.25 | Significant increase in pain latency | Hot-plate test | [3] |
| 1.0 | Potent, dose-dependent analgesic activity | Capsaicin-induced pain | [2][3] |
| Comparable to 6.0 mg/kg Morphine | Potent analgesic | Hot-plate and tail-flick models | [2][3] |
Note: This table is based on limited available data. Researchers are encouraged to perform their own dose-response studies to determine the ED50 for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline for injection
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a small volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of DMSO, Tween® 80, and sterile saline. For example, for a 10% DMSO, 10% Tween® 80 solution, mix 1 part DMSO, 1 part Tween® 80, and 8 parts saline.
-
Slowly add the dissolved this compound in DMSO to the vehicle while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the vehicle composition.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Prepare a vehicle-only solution for the control group using the same procedure without adding this compound.
-
Protocol 2: Hot-Plate Test for Analgesia Assessment in Mice
-
Apparatus:
-
Hot-plate analgesia meter with the plate temperature set to 55 ± 0.5 °C.
-
Transparent cylindrical restrainer to keep the mouse on the hot plate.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place a mouse on the hot plate and immediately start a timer.
-
Observe the mouse for signs of pain, which include licking or flicking of the hind paws, or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.
-
Administer this compound or vehicle i.p. and test for analgesia at predetermined time points (e.g., 30, 60, 90 minutes) after injection.
-
Protocol 3: Acute Toxicity (Maximum Tolerated Dose - MTD) Study
This protocol is based on general principles for MTD studies in rodents.
-
Animals:
-
Use a small group of mice (e.g., n=3-5 per dose group).
-
-
Procedure:
-
Select a range of doses based on the known effective doses. For this compound, you might start with doses such as 1, 5, 10, 25, 50, and 100 mg/kg.
-
Administer a single i.p. injection of each dose to a group of mice.
-
Observe the animals closely for the first few hours and then daily for up to 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.[7]
-
The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
-
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: In vivo analgesic study workflow.
References
- 1. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic study of speciociliatine, a kratom alkaloid, in rats using an UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Hodgkinsine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Hodgkinsine.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
This compound, a complex pyrrolidinoindoline alkaloid, likely faces several challenges that can limit its oral bioavailability.[1][2] These can be broadly categorized as:
-
Poor Aqueous Solubility: Due to its complex, hydrophobic structure, this compound may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Extensive First-Pass Metabolism: Like many alkaloids, this compound may be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) in the liver and small intestine, reducing the amount of active drug reaching systemic circulation.[4][5]
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Chemical Instability: The complex structure of this compound may be susceptible to degradation in the harsh acidic environment of the stomach.
Q2: What are the primary formulation strategies to consider for improving this compound's oral bioavailability?
Several formulation strategies can be employed to overcome the challenges mentioned above.[3][6][7] Key approaches include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions, can enhance the solubility and absorption of lipophilic drugs like this compound.[8][9][10]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, its solubility and dissolution rate can be significantly increased.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, enhance its uptake, and potentially overcome efflux mechanisms.[10]
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body can be a viable strategy.[11][12]
Q3: How can I assess the potential for first-pass metabolism of this compound in my experiments?
In vitro models are a good starting point to evaluate the metabolic stability of this compound. Key experiments include:
-
Liver Microsome Stability Assay: Incubating this compound with human or animal liver microsomes will provide data on its metabolic clearance rate and the formation of metabolites.
-
Recombinant CYP450 Enzyme Assays: Using specific recombinant CYP450 enzymes (e.g., CYP3A4, CYP2D6) can help identify the primary enzymes responsible for its metabolism.[4]
Troubleshooting Guides
Problem: Low aqueous solubility of this compound is limiting my in vitro dissolution and absorption studies.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Crystalline nature of the compound | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.[10][13] 2. Formulate as an Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion.[13] |
| Inappropriate solvent system | 1. Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents. 2. Use of Surfactants: Incorporate surfactants at concentrations above the critical micelle concentration to enhance solubilization. |
| pH-dependent solubility | 1. pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (1.2 to 7.4). 2. Salt Formation: If this compound has ionizable groups, consider forming a salt to improve its solubility and dissolution rate.[13] |
Problem: Poor permeability of this compound is observed in my Caco-2 cell monolayer assay.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| High lipophilicity | 1. Lipid-Based Formulations: Test the permeability of this compound formulated in a SEDDS or nanoemulsion to facilitate transport across the cell membrane.[8] |
| Efflux by P-gp transporters | 1. Co-administration with P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, ketoconazole) to see if the permeability increases. 2. Formulation with Excipients that Inhibit P-gp: Some formulation excipients, like certain surfactants, can inhibit P-gp function. |
| Low paracellular transport | 1. Use of Permeation Enhancers: Investigate the use of well-characterized permeation enhancers, though this approach requires careful toxicity assessment. |
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Various Media
| Medium | Solubility (µg/mL) |
| Deionized Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | 5 |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 2 |
| Fed State Simulated Intestinal Fluid (pH 5.8) | 3 |
| 2% w/v Polysorbate 80 in Water | 50 |
Table 2: Hypothetical Permeability Data for this compound Formulations across Caco-2 Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) |
| This compound Solution | 0.5 |
| This compound with Verapamil (P-gp inhibitor) | 2.5 |
| This compound in SEDDS | 3.0 |
Experimental Protocols
Protocol: Preparation of a this compound-Loaded Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve 1 g of this compound and 3 g of PVP K30 in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
-
Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 80°C.
-
Set the feed pump rate to 5 mL/min.
-
Spray dry the solution to obtain a fine powder.
-
Collect the product and store it in a desiccator.
-
Characterize the solid dispersion for drug loading, amorphous nature (using XRD or DSC), and dissolution enhancement.
-
Protocol: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (pH 6.8).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Add the this compound formulation (equivalent to 10 mg of this compound) to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Visualizations
Caption: Key physiological barriers affecting this compound's oral bioavailability.
Caption: A systematic workflow for selecting and optimizing a formulation to improve oral bioavailability.
Caption: A decision tree for troubleshooting the root cause of low oral bioavailability.
References
- 1. Buy this compound | 18210-71-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
Refinement of analytical methods for detecting Hodgkinsine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Hodgkinsine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound and its metabolites?
A1: Due to its complex trimeric pyrrolidinoindoline structure, the analysis of this compound presents several challenges:
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.[1]
-
Structural Complexity and Isomers: this compound has multiple chiral centers, leading to many stereoisomers that can be difficult to separate chromatographically.[2] Metabolites may also have isomeric forms, further complicating analysis.
-
Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can interfere with the ionization of this compound and its metabolites in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[3][4]
-
Lack of Commercial Standards: Reference standards for this compound metabolites are often not commercially available, making definitive identification and quantification challenging.
Q2: Which analytical technique is most suitable for the sensitive quantification of this compound metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of drug metabolites in biological samples.[1] Its high sensitivity and selectivity allow for the detection of trace levels of metabolites in complex matrices.[1] High-resolution mass spectrometry (HRMS) can also be valuable for identifying unknown metabolites by providing precise mass measurements.
Q3: How can I prepare biological samples for this compound metabolite analysis?
A3: Proper sample preparation is crucial to remove interferences and minimize matrix effects.[3] Common techniques for alkaloid analysis from biological matrices include:
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from plasma or serum samples. However, it may not remove other matrix components like phospholipids, which can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration of analytes.[1] It offers better removal of interfering matrix components compared to PPT and LLE, leading to improved assay performance. Cation-exchange SPE cartridges are often used for alkaloid extraction.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce injection volume or sample concentration. |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with or weaker than the initial mobile phase. A strong solvent mismatch can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column. |
| Secondary Interactions | For basic compounds like alkaloids, peak tailing can occur due to interactions with residual silanols on the column. Add a small amount of a basic modifier (e.g., ammonium hydroxide) to the mobile phase or use a column with end-capping. |
| Co-elution of Isomers | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to improve the separation of isomeric metabolites. |
Issue 2: Low Signal Intensity or High Background Noise
Possible Causes & Solutions
| Cause | Solution |
| Ion Suppression/Enhancement (Matrix Effects) | Improve sample cleanup using SPE. Optimize chromatographic conditions to separate the analytes from co-eluting matrix components.[4] Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Suboptimal MS Source Parameters | Optimize source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature for this compound and its expected metabolites.[5][6] |
| Inefficient Ionization | Adjust the mobile phase pH to promote the formation of protonated molecules [M+H]+ in positive ion mode, which is typical for alkaloids. The addition of a small amount of formic acid or ammonium formate is common. |
| Contamination of the MS System | Clean the ion source components (e.g., spray shield, capillary). |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantitative analysis of alkaloids using LC-MS/MS, which can serve as a benchmark for method development for this compound metabolites.
| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |
| Pyrrolizidine Alkaloids | 0.005 - 0.054 µg/L | 0.009 - 0.123 µg/L | 64 - 127% | >0.99 | [1] |
| Stemona Alkaloids | 0.011 - 0.086 µg/mL | 0.033 - 0.259 µg/mL | 96.6 - 103.7% | >0.9990 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of alkaloids from a plasma matrix.
-
Pre-treatment: To 500 µL of plasma, add 1 mL of 2% formic acid in water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Column Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Generic LC-MS/MS Method for Alkaloid Analysis
This serves as a starting point for method development.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 7 Bar
-
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalytic Efficiency in Hodgkinsine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hodgkinsine and related oligocyclotryptamine alkaloids. The focus is on optimizing key catalytic steps to improve efficiency, yield, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical catalytic steps in the total synthesis of this compound?
A1: The total synthesis of this compound and its stereoisomers heavily relies on several key catalytic reactions to construct the complex polycyclic framework and control stereochemistry. The most pivotal of these are:
-
Palladium-catalyzed Intramolecular Heck Reaction: This reaction is crucial for appending a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine precursor, forming a key C3a–C7' linkage.[1][2][3]
-
Rhodium-catalyzed C–H Amination: This transformation is instrumental for the direct functionalization of C3a-H bonds on the cyclotryptamine core, enabling the introduction of nitrogen-based functionalities necessary for subsequent couplings.[3][4][5]
-
Iridium-catalyzed C–H Amination: This reaction is employed for the functionalization of C7-H bonds, providing access to different substitution patterns on the cyclotryptamine monomers.[3][5]
Q2: What are the common challenges encountered in the catalytic steps of this compound synthesis?
A2: Researchers may face several challenges during the catalytic steps, including:
-
Low or inconsistent yields: This can be particularly problematic in complex transformations like the intramolecular Heck reaction, where substrate and catalyst stability are critical.[2]
-
Poor stereocontrol: Achieving the desired stereochemistry at the quaternary stereocenters is a significant hurdle. The outcome can be influenced by a mismatch between substrate and catalyst control.[3]
-
Catalyst deactivation or poisoning: Impurities in reagents or solvents can poison the catalyst, leading to incomplete reactions.[6]
-
Substrate decomposition: Acid-catalyzed decomposition of sensitive intermediates can occur, reducing overall yield.[2]
-
Side reactions: Undesired side reactions, such as double amination in C-H functionalization steps, can complicate purification and lower the yield of the desired product.[4]
-
Purification difficulties: The separation of complex, closely related stereoisomers and byproducts can be challenging.[7]
Q3: How can the efficiency of the intramolecular Heck reaction be improved?
A3: To enhance the reproducibility and yield of the catalyst-controlled intramolecular Heck reaction, consider the following:
-
Addition of a base: The inclusion of potassium carbonate (K₂CO₃) can prevent acid-catalyzed decomposition of the substrate, leading to more consistent yields.[2]
-
Increased hydrogen pressure: For related reductive steps that may precede or follow the Heck reaction, increasing hydrogen pressure (e.g., to 1000 psi) can ensure full conversion of the starting material.[2]
-
Ligand selection: The choice of phosphine ligand is critical for stereocontrol. For instance, using racemic tol-BINAP in a double enantioselective Heck cyclization has been explored to understand substrate bias.[2]
Q4: What is the "diazene-directed assembly" strategy and how does it improve efficiency?
A4: The diazene-directed assembly is a convergent and modular strategy for the synthesis of oligocyclotryptamine alkaloids, including this compound.[3][5] It offers significant advantages in efficiency:
-
Convergent Synthesis: It allows for the coupling of intact cyclotryptamine subunits, which is more efficient than a linear approach.
-
Stereoselective Bond Formation: The photoextrusion of dinitrogen from diazene intermediates leads to the completely stereoselective formation of C3a–C3a' and C3a–C7' carbon-carbon bonds and the associated quaternary stereocenters.[3][5]
-
Modular Assembly: It enables the directed and multiple assemblies of different cyclotryptamine fragments, facilitating access to a variety of complex alkaloids.[3][5]
Troubleshooting Guides
Issue 1: Low Yield in the Pd-catalyzed Intramolecular Heck Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Acid-catalyzed substrate decomposition | Add 8 equivalents of K₂CO₃ to the reaction mixture. | The base neutralizes any acidic species that may form, preventing the decomposition of sensitive intermediates.[2] |
| Incomplete reaction | Increase catalyst loading in small increments. Ensure the palladium source and ligand are of high purity. | Higher catalyst concentration can increase the reaction rate.[8] Impurities can poison the catalyst.[6] |
| Poor catalyst/ligand combination | Screen a panel of phosphine ligands (e.g., BINAP derivatives, Josiphos ligands) to find the optimal one for your specific substrate. | The ligand influences the electronic and steric properties of the catalyst, affecting its reactivity and selectivity.[6] |
| Solvent effects | Ensure the use of anhydrous, degassed solvents. Consider screening alternative solvents (e.g., THF, DMF, dioxane). | Oxygen can oxidize the Pd(0) catalyst. The solvent can affect the solubility of reactants and the stability of the catalytic species. |
Issue 2: Poor Diastereoselectivity in C-C Bond Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Mismatch between substrate and catalyst control | If using a chiral catalyst, evaluate the inherent substrate bias by running the reaction with a racemic catalyst.[2] | This helps to determine if the substrate and catalyst are working in concert ("matched pair") or opposition ("mismatched pair"). |
| Suboptimal reaction temperature | Vary the reaction temperature. Lower temperatures often lead to higher selectivity. | The energy difference between the transition states leading to different diastereomers is often more pronounced at lower temperatures. |
| Ineffective chiral ligand | Explore a range of chiral ligands with different steric and electronic properties. | The structure of the chiral ligand is paramount in creating a chiral pocket around the metal center that directs the stereochemical outcome. |
| Use of an alternative synthetic strategy | Consider the diazene-directed assembly strategy for completely stereoselective formation of key C-C bonds.[3][5] | This strategy circumvents the challenges of diastereoselective control in traditional cross-coupling reactions by using a photolytic C-N to C-C bond rearrangement. |
Issue 3: Inefficient Rh-catalyzed C-H Amination
| Potential Cause | Troubleshooting Step | Rationale | | Formation of double amination byproducts | Stop the reaction at partial conversion (e.g., ~50%) and recover the unreacted starting material.[4] | In substrates with multiple potential C-H amination sites, this can minimize the formation of undesired multiple amination products. | | Low catalyst activity | Ensure the rhodium catalyst (e.g., Rh₂(esp)₂) is handled under an inert atmosphere and is from a reliable source. | Rhodium catalysts can be sensitive to air and moisture, which can lead to deactivation. | | Incorrect oxidant or nitrene precursor | Optimize the sulfamate ester or other nitrene precursor used in the reaction. | The nature of the nitrogen source is critical for the efficiency of the C-H amination. | | Steric hindrance | For highly sterically congested substrates, consider a different catalytic system or a multi-step functionalization approach. | Extreme steric crowding around the target C-H bond can inhibit the approach of the bulky rhodium catalyst.[3] |
Quantitative Data Summary
The following tables summarize representative yields for key catalytic steps in the synthesis of this compound and related intermediates. Note that yields are highly substrate-dependent and the conditions listed are starting points for optimization.
Table 1: Rh-catalyzed C-H Amination
| Substrate | Catalyst | Yield (%) | Reference |
| Dimeric Diazene Intermediate | Rh₂(esp)₂ | 60 | [3] |
| Trimeric Cyclotryptamine | Rh₂(esp)₂ | 37 (66 based on recovered starting material) | [4] |
| Reduced C3a-H Intermediate | Du Bois' Rh-catalyst | N/A | [3] |
Table 2: Diazene-Directed C-C Bond Formation (via Photoextrusion)
| Substrate | Reaction | Yield (%) | Reference |
| Bis-diazene Intermediate | Stepwise Photolysis (2 steps) | 45 | [3] |
| Bis-diazene Intermediate | Single-step Photolysis | 41 | [3] |
Table 3: Other Key Transformations
| Reaction | Substrate | Conditions | Yield (%) | Reference |
| Reduction | Tetrahydro congener precursor | H₂ (1000 psi), EtOH, 80°C | 90-95 | [2] |
| Sulfamate Ester Formation | Bromocyclotryptamine | AgOTf, 2,6-difluorophenylsulfamate | 83 | [3] |
| Amine Formation | Sulfamate Ester | Pyridine, MeCN/H₂O, 70°C | 81 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed C-H Amination of a Dimeric Intermediate
This protocol is a generalized representation based on the work of Movassaghi et al.[3] For substrate-specific details, consult the original publication.
-
Preparation: In a glovebox, a flame-dried Schlenk flask is charged with the dimeric cyclotryptamine substrate (1.0 equiv), Rh₂(esp)₂ (0.05 equiv), and 2,6-di-tert-butyl-4-methylpyridine (2.0 equiv).
-
Solvent Addition: Anhydrous dichloromethane is added, and the mixture is stirred until all solids are dissolved.
-
Reagent Addition: A solution of the appropriate sulfamate ester (1.2 equiv) in anhydrous dichloromethane is added dropwise over 10 minutes.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired C3a-aminated product.
Protocol 2: General Procedure for Diazene-Directed Photolytic C-C Bond Formation
This protocol is a generalized representation based on the work of Movassaghi et al.[3] For substrate-specific details, consult the original publication.
-
Preparation: A solution of the bis-diazene precursor in a suitable solvent (e.g., toluene or benzene) is prepared in a quartz reaction vessel. The concentration is typically kept low (e.g., 0.01 M) to minimize intermolecular side reactions.
-
Degassing: The solution is thoroughly degassed by three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.
-
Photolysis: The reaction vessel is placed in a photochemical reactor equipped with a suitable UV lamp (e.g., 300 nm). The reaction is irradiated at room temperature with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the product.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or preparative HPLC to isolate the desired trimeric product with the newly formed C-C bond.
Visualizations
Caption: Convergent synthesis of this compound via diazene-directed assembly.
Caption: Troubleshooting workflow for the intramolecular Heck reaction.
References
- 1. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid this compound and preliminary assessment of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
Validation & Comparative
Differentiating the Analgesic Mechanisms of Hodgkinsine and Morphine: A Comparative Guide
A comprehensive analysis of two potent analgesics, highlighting their distinct molecular interactions and signaling pathways. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data and methodologies.
The quest for potent and safe analgesics is a cornerstone of pharmaceutical research. While morphine has long been the gold standard for severe pain management, its clinical utility is hampered by significant side effects, including respiratory depression, tolerance, and addiction. This has spurred the investigation of novel compounds with alternative mechanisms of action. One such compound is Hodgkinsine, a trimeric indole alkaloid derived from plants of the Psychotria genus. This guide provides a detailed, data-driven comparison of the analgesic mechanisms of this compound and the classical opioid, morphine.
Molecular Targets and Binding Affinity
The primary distinction between morphine and this compound lies in their interaction with molecular targets within the central and peripheral nervous systems. Morphine exerts its effects primarily through agonism of the μ-opioid receptor (MOR).[1][2] In contrast, this compound exhibits a unique dual mechanism of action, acting as both a μ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4][5] This dual activity is of significant interest as it may offer a broader spectrum of pain relief and a potentially more favorable side-effect profile.[4][6]
| Compound | Primary Target(s) | Mechanism |
| Morphine | μ-opioid receptor (MOR) | Agonist |
| This compound | μ-opioid receptor (MOR) | Agonist |
| NMDA receptor | Antagonist |
Table 1: Primary Molecular Targets of Morphine and this compound.
Signaling Pathways
The downstream signaling cascades initiated by morphine and this compound are a direct consequence of their receptor interactions.
Morphine's Mechanism: Morphine's binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an inhibitory cascade.[7] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.[7][8] Specifically, it promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibits N-type voltage-gated calcium channels, which in turn reduces the release of nociceptive neurotransmitters like substance P and glutamate.[9]
This compound's Dual Mechanism: this compound's analgesic effect is multifaceted. Its agonism at the μ-opioid receptor is believed to follow a similar inhibitory pathway to that of morphine.[3][10] The naloxone-reversible analgesic effects observed in thermal nociception models support the involvement of opioid receptors.[3][11]
Crucially, this compound also acts as an NMDA receptor antagonist.[3][4][12] The NMDA receptor is a glutamate-gated ion channel that plays a key role in central sensitization and chronic pain states. By blocking this receptor, this compound can prevent the influx of Ca²⁺, thereby inhibiting downstream signaling pathways that lead to neuronal hyperexcitability and pain amplification.[6] This dual action of both opioid agonism and NMDA antagonism suggests this compound could be particularly effective in complex pain states that are often resistant to traditional opioids alone.[6]
Comparative Analgesic Efficacy
Preclinical studies in animal models provide quantitative data on the analgesic potency of these compounds. The hot-plate and tail-flick tests are standard assays to measure thermal pain responses, with an increase in latency indicating an analgesic effect.
| Compound | Test | Dose (mg/kg) | Analgesic Effect (% MPE) |
| Morphine | Tail-Flick | 6.0 | ~75% |
| This compound | Tail-Flick | 20.0 | ~70% |
| Morphine | Hot-Plate | 6.0 | ~70% |
| This compound | Hot-Plate | 20.0 | ~70% |
Table 2: Comparative Analgesic Efficacy in Thermal Pain Models. Data adapted from Amador et al., 2000.[11]
The data indicate that while this compound requires a higher dose, it can achieve a comparable level of analgesia to morphine in these models.[13] Furthermore, this compound demonstrates potent dose-dependent analgesic activity against capsaicin-induced pain, a model of neuropathic pain, which further supports the involvement of NMDA receptors in its mechanism.[3][11]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the comparative data.
Hot-Plate Test Protocol:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Mice are individually placed on the hot plate, enclosed by a transparent cylinder, for a brief acclimation period.
-
Baseline Latency: The time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered either the vehicle, morphine, or this compound (typically via intraperitoneal injection).
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
Capsaicin-Induced Nociception Protocol:
-
Acclimation: Mice are placed in individual observation chambers to acclimate.
-
Drug Administration: Animals are pre-treated with the vehicle, morphine, or this compound.
-
Capsaicin Injection: A small volume of capsaicin solution is injected into the plantar surface of a hind paw.
-
Observation: Immediately after injection, the cumulative time the animal spends licking the injected paw is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The total licking time is used as a measure of nociceptive behavior. A reduction in licking time indicates an analgesic effect.
Conclusion and Future Directions
Morphine and this compound represent two distinct approaches to achieving analgesia. Morphine is a classic, potent μ-opioid receptor agonist with a well-defined, albeit problematic, clinical profile. This compound, in contrast, offers a novel, dual mechanism of action by targeting both μ-opioid and NMDA receptors.[3][5] This dual antagonism may provide a synergistic analgesic effect, potentially making it effective for a wider range of pain conditions, including those with a neuropathic component.[6] The ability to modulate the NMDA receptor pathway could also theoretically reduce the development of tolerance and hyperalgesia associated with chronic opioid use.
Further research is warranted to fully elucidate the binding kinetics, downstream signaling nuances, and the full pharmacokinetic and pharmacodynamic profiles of this compound. Head-to-head clinical trials will be necessary to determine if the theoretical advantages of its dual mechanism translate into a safer and more effective analgesic for human patients. The continued investigation of compounds like this compound is vital for the development of next-generation pain therapeutics that can overcome the limitations of current opioid-based treatments.
References
- 1. news-medical.net [news-medical.net]
- 2. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 18210-71-4 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Hodgkinsine vs. Ketamine: A Comparative Analysis of NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hodgkinsine and ketamine, focusing on their mechanisms and potencies as N-methyl-D-aspartate (NMDA) receptor antagonists. While both compounds exhibit NMDA receptor antagonism, the extent of quantitative characterization and the nature of the available evidence differ significantly. This document aims to objectively present the current state of knowledge, supported by available experimental data, to inform future research and drug development efforts.
Executive Summary
Ketamine is a well-established, potent, non-competitive NMDA receptor antagonist with a thoroughly characterized mechanism of action. Its interaction with the NMDA receptor has been extensively quantified through various in vitro and in vivo studies. This compound, a complex alkaloid, is also reported to possess NMDA receptor antagonist properties, primarily based on indirect evidence from in vivo analgesic models. To date, direct quantitative data, such as IC50 or Ki values from receptor binding or functional assays for this compound, remains elusive in publicly available literature. This guide will delve into the specifics of what is known about each compound, highlighting the existing data and the current gaps in our understanding of this compound's pharmacology at the NMDA receptor.
Quantitative Comparison of NMDA Receptor Antagonism
A direct quantitative comparison of the NMDA receptor antagonism of this compound and ketamine is hampered by the lack of specific binding affinity or functional inhibition data for this compound. However, extensive data is available for ketamine, and data for a related compound from the same plant source as this compound, psychotridine, offers some context.
| Compound | Assay Type | Parameter | Value | Reference(s) |
| Ketamine | Radioligand Binding ([³H]MK-801) | Ki (high affinity site) | ~7 µM | [1] |
| Radioligand Binding ([³H]MK-801) | Ki (low affinity site) | ~100 µM | [1] | |
| Functional Assay (inhibition of NMDA-induced current in hippocampal neurons) | IC50 | 1.5 µM | [2] | |
| This compound | Radioligand Binding / Functional Assay | IC50 / Ki | Not Reported | [3] |
| Psychotridine | Radioligand Binding ([³H]MK-801) | Inhibition | Binding completely abolished at 300 nM | [4] |
Note: The absence of reported IC50 or Ki values for this compound is a critical data gap. The NMDA antagonist activity of this compound is inferred from in vivo studies.[3]
Mechanism of Action at the NMDA Receptor
Ketamine: A Well-Defined Uncompetitive Antagonist
Ketamine acts as an uncompetitive, open-channel blocker of the NMDA receptor.[5] This means it only binds to the receptor when it has been activated by both glutamate and a co-agonist (glycine or D-serine), and the ion channel is open. Ketamine enters the open channel and binds to a site within the pore (the PCP site, named after phencyclidine), physically obstructing the flow of ions.[5][6] This mechanism is use-dependent, meaning the degree of blockade increases with more frequent receptor activation.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Ketamine's mechanism as an open-channel blocker of the NMDA receptor.
This compound: Indirect Evidence for NMDA Receptor Antagonism
The evidence for this compound's NMDA receptor antagonism is primarily derived from in vivo studies of its analgesic effects.[7] Specifically, this compound has been shown to be effective in the capsaicin-induced pain model.[7] Capsaicin administration is known to induce nociceptive responses that are mediated, in part, by the activation of NMDA receptors.[7] Therefore, the ability of this compound to attenuate this response suggests an interaction with the NMDA receptor signaling pathway. However, without direct binding or electrophysiological studies, the precise mechanism of this compound's action at the NMDA receptor remains unconfirmed. It is currently unknown if it acts as a competitive, non-competitive, or uncompetitive antagonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NMDA receptor antagonism. Below are summaries of standard experimental protocols used to generate the types of data discussed in this guide.
Radioligand Binding Assay for NMDA Receptor Occupancy
This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by the test compound (e.g., ketamine or this compound).
Typical Protocol:
-
Tissue Preparation: Rat forebrain tissue is homogenized and centrifuged to prepare a crude membrane fraction rich in NMDA receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist, typically [³H]MK-801, which binds to the channel pore.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique directly measures the effect of a compound on the function of the NMDA receptor ion channel.
Objective: To determine the concentration-dependent inhibition of NMDA-evoked currents by a test compound.
Typical Protocol:
-
Cell Culture: Neurons (e.g., from the hippocampus) or cell lines expressing NMDA receptors are cultured on coverslips.
-
Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel currents. The whole-cell configuration is established to control the intracellular environment and record from the entire cell.
-
NMDA Receptor Activation: A solution containing NMDA and a co-agonist (glycine or D-serine) is applied to the cell to evoke an inward current.
-
Antagonist Application: The test compound is applied at various concentrations along with the NMDA and co-agonist.
-
Data Acquisition: The reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist is measured.
-
Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated.
In Vivo Analgesia Model: Capsaicin-Induced Nociception
This behavioral assay provides indirect evidence of NMDA receptor antagonism by assessing a compound's ability to block a pain response known to be mediated by NMDA receptors.
Objective: To evaluate the analgesic effect of a compound against capsaicin-induced pain.
Typical Protocol:
-
Animal Acclimation: Mice or rats are acclimated to the testing environment.
-
Compound Administration: The test compound (e.g., this compound) is administered via an appropriate route (e.g., intraperitoneal injection).
-
Capsaicin Injection: A solution of capsaicin is injected into the paw of the animal.
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded over a set period.
-
Data Analysis: The nociceptive response in the presence of the test compound is compared to that of a vehicle control group to determine the degree of analgesia.
Conclusion and Future Directions
The comparison between this compound and ketamine as NMDA receptor antagonists highlights a significant disparity in the level of scientific characterization. Ketamine's role as a potent, non-competitive antagonist is well-established and supported by a large body of quantitative data. In contrast, while in vivo evidence strongly suggests that this compound possesses NMDA receptor antagonist activity, direct experimental confirmation and quantification of its potency are currently lacking.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The dual µ-opioid agonist and putative NMDA antagonist profile of this compound makes it an intriguing candidate for further investigation, potentially offering a novel approach to pain management. However, to advance the understanding and potential therapeutic application of this compound, future research should prioritize:
-
Direct Quantification of NMDA Receptor Binding: Performing radioligand binding assays with this compound to determine its affinity (Ki) for the NMDA receptor.
-
Functional Characterization: Utilizing in vitro electrophysiology or calcium imaging assays to determine the IC50 of this compound and to elucidate its mechanism of antagonism (competitive, non-competitive, or uncompetitive).
-
Subunit Selectivity: Investigating whether this compound exhibits any selectivity for different NMDA receptor subunits (e.g., GluN2A vs. GluN2B), as this could have significant implications for its therapeutic profile and side-effect liability.
By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's pharmacological profile and better assess its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Psychotria colorata alkaloids in brain opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Involvement of NMDA receptors in the analgesic properties of psychotridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. why why why why why why why: Hallucinogens You Probably Haven't Heard of: Analgesic Psychotria Alkaloids [nervewing.blogspot.com]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Hodgkinsine and Other Psychotria Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic efficacy of Hodgkinsine with other notable alkaloids isolated from the Psychotria genus. The information is supported by available experimental data and detailed methodologies for key assays.
This compound, a complex trimeric pyrrolidinoindoline alkaloid primarily found in Psychotria colorata, has garnered significant interest for its potential analgesic properties.[1] This guide aims to contextualize the efficacy of this compound by comparing it with other key alkaloids from the same genus, including the pentameric pyrrolidinoindoline Psychotridine, the dimeric pyrrolidinoindoline Chimonanthine, and the monoterpene indole alkaloid Psychollatine. The comparison focuses on their mechanisms of action and analgesic effects as demonstrated in preclinical studies.
Data Presentation: A Comparative Overview
The available data, while not always providing direct quantitative comparisons in the form of ED50 or Ki values, allows for a qualitative and semi-quantitative assessment of the alkaloids' activities.
Table 1: Comparison of Analgesic Activity and Mechanism of Action
| Alkaloid | Chemical Class | Primary Mechanism of Action | Analgesic Activity in Preclinical Models | Naloxone Reversibility |
| This compound | Trimeric Pyrrolidinoindoline | Mu-opioid receptor agonist and NMDA receptor antagonist[1] | Effective in thermal (hot-plate, tail-flick) and chemical (capsaicin-induced) pain models.[1] At 1.0 mg/kg, produced 80% inhibition in the hot-plate test.[1] | Yes[1] |
| Psychotridine | Pentameric Pyrrolidinoindoline | NMDA receptor antagonist | Effective in thermal (tail-flick) and chemical (capsaicin-induced) pain models. Dose-dependent analgesia in tail-flick at 10 mg/kg and reduction of capsaicin-induced pain at 2.5 mg/kg. | No |
| Chimonanthine | Dimeric Pyrrolidinoindoline | Presumed mu-opioid receptor agonist | Reported to have analgesic activity. | Not explicitly stated, but presumed based on opioid activity. |
| Psychollatine | Monoterpene Indole Alkaloid | Opioid-like activity | Dose-dependent analgesic effect observed at 100-300 mg/kg. | Yes |
Table 2: Receptor Binding and Functional Assay Data
| Alkaloid | Receptor Target | Assay Type | Result |
| This compound | Mu-opioid Receptor | Functional Assays (thermal nociception) | Naloxone-reversible analgesia confirms interaction. |
| NMDA Receptor | Functional Assays (capsaicin-induced pain) | Potent dose-dependent analgesia suggests interaction.[1] | |
| Psychotridine | NMDA Receptor | Radioligand Binding Assay ([3H]MK-801) | Completely abolishes binding at 300 nM. |
| Opioid Receptors | Functional Assays (thermal nociception) | Analgesic effect is not reversed by naloxone. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to assess the efficacy of these alkaloids.
In Vivo Analgesia Models
1. Tail-Flick Test:
-
Principle: This assay measures the latency of a mouse or rat to withdraw its tail from a source of thermal stimulation. An increase in latency indicates an analgesic effect.
-
Apparatus: A tail-flick apparatus with a radiant heat source (e.g., a high-intensity light beam) and a timer.
-
Procedure:
-
The animal is gently restrained, with its tail exposed and positioned over the heat source.
-
The heat source is activated, and the timer starts simultaneously.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
The test compound (e.g., this compound) or a control vehicle is administered, typically via intraperitoneal injection.
-
Tail-flick latencies are measured at predetermined time points after administration.
-
To test for opioid receptor involvement, an antagonist like naloxone can be administered prior to the test compound.
-
2. Capsaicin-Induced Nociception Model:
-
Principle: Capsaicin, the pungent component of chili peppers, activates TRPV1 receptors on nociceptive neurons, inducing a pain response (licking, biting, or flinching of the affected paw). A reduction in this response indicates analgesia, particularly through mechanisms that modulate nociceptor sensitization or central pain pathways, including the NMDA receptor system.
-
Procedure:
-
Animals are placed in an observation chamber and allowed to acclimatize.
-
The test compound or vehicle is administered.
-
After a set pre-treatment time, a solution of capsaicin is injected into the plantar surface of one of the hind paws.
-
The amount of time the animal spends licking or biting the injected paw is recorded for a specific duration (e.g., 5-10 minutes) immediately following the injection.
-
A reduction in the duration of nociceptive behavior compared to the control group indicates an analgesic effect.
-
In Vitro Receptor Binding Assays
1. Mu-Opioid Receptor Radioligand Binding Assay:
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the mu-opioid receptor. The affinity of the test compound for the receptor is determined by its concentration-dependent displacement of the radioligand.
-
Materials:
-
Cell membranes expressing mu-opioid receptors (e.g., from CHO-K1 cells or rodent brain tissue).
-
Radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO).
-
Test compounds (e.g., this compound).
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled mu-opioid agonist (e.g., DAMGO).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. NMDA Receptor ([3H]MK-801) Binding Assay:
-
Principle: This assay assesses the interaction of a test compound with the NMDA receptor channel by measuring its effect on the binding of the non-competitive channel blocker, [³H]MK-801. The binding of MK-801 is dependent on the conformational state of the receptor, which is influenced by agonists and antagonists.
-
Materials:
-
Rodent brain membrane preparations (e.g., cortex or hippocampus).
-
[³H]MK-801 as the radioligand.
-
Test compounds (e.g., this compound, Psychotridine).
-
Glutamate and glycine (as co-agonists to open the channel for MK-801 binding).
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Brain membranes are incubated with [³H]MK-801 in the presence of saturating concentrations of glutamate and glycine.
-
Varying concentrations of the test compound are added to determine their effect on [³H]MK-801 binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.
-
Following incubation, the bound and free radioligands are separated by filtration.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
The IC50 value for the inhibition of [³H]MK-801 binding is determined.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways for this compound's dual action.
Caption: Proposed mu-opioid receptor signaling pathway for this compound.
Caption: Proposed NMDA receptor antagonist signaling pathway for this compound.
References
Validating the Dual Mu-Opioid Agonist and NMDA Antagonist Activity of Hodgkinsine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hodgkinsine's putative dual mu-opioid agonist and N-methyl-D-aspartate (NMDA) antagonist activities. Due to the current absence of publicly available in vitro quantitative data for this compound, this document focuses on presenting the existing in vivo evidence and compares it with the well-established pharmacological profiles of reference compounds. Furthermore, detailed experimental protocols are provided to facilitate the validation of this compound's activity.
This compound, an alkaloid found in plants of the Psychotria genus, has been identified as a potential analgesic.[1] Its mechanism of action is suggested to be a combination of mu-opioid receptor agonism and NMDA receptor antagonism.[1] This dual activity is of significant interest as it mirrors the mechanisms of some clinically effective analgesics and may offer a promising approach to pain management.
Comparative Analysis of Receptor Activity
To provide a framework for evaluating this compound, the following tables summarize the in vitro receptor binding and functional activity of well-characterized mu-opioid agonists (Morphine and DAMGO) and NMDA receptor antagonists (Ketamine and MK-801). Additionally, data for Psychotridine, another alkaloid from Psychotria colorata with known NMDA antagonist activity, is included for comparison.[2][3]
Table 1: Comparative Mu-Opioid Receptor Activity
| Compound | Receptor Binding Affinity (Ki) | Functional Agonist Potency (EC50) | Functional Assay Type |
| This compound | Data not available | Data not available | --- |
| Morphine | 1-10 nM | 10-100 nM | GTPγS binding, cAMP inhibition |
| DAMGO | 1-5 nM | 5-50 nM | GTPγS binding, cAMP inhibition |
Table 2: Comparative NMDA Receptor Antagonist Activity
| Compound | Receptor Binding Affinity (Ki) / IC50 | Functional Antagonist Potency (IC50) | Functional Assay Type |
| This compound | Data not available | Data not available | --- |
| Ketamine | 0.3-1 µM | 0.5-5 µM | Electrophysiology, Calcium influx |
| MK-801 | 5-30 nM | 10-100 nM | Electrophysiology, Calcium influx |
| Psychotridine | Inhibits [3H]MK-801 binding (complete inhibition at 300 nM)[2][3] | Data not available | --- |
Experimental Evidence for this compound's Dual Activity
To date, the evidence for this compound's dual activity is derived from in vivo animal models of analgesia. Studies have shown that the analgesic effects of this compound are reversible by the opioid antagonist naloxone, which strongly suggests activity at mu-opioid receptors. Furthermore, this compound has demonstrated efficacy in models of capsaicin-induced pain, a response that is often attenuated by NMDA receptor antagonists.
In contrast, the related alkaloid Psychotridine has been shown to inhibit the binding of the NMDA receptor antagonist [3H]MK-801 to brain membranes, providing direct evidence of its interaction with the NMDA receptor.[2][3] However, the analgesic effects of Psychotridine are not reversed by naloxone, indicating a lack of significant mu-opioid receptor activity.[3] This highlights the unique pharmacological profile of this compound within this class of alkaloids.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the process for validation, the following diagrams are provided.
References
A Comparative Analysis of the Analgesic Potency of Hodgkinsine Stereoisomers
Hodgkinsine, a complex alkaloid found in plants of the Psychotria genus, has garnered significant interest for its notable analgesic properties.[1] Its intricate structure, characterized by multiple chiral centers, gives rise to numerous stereoisomers.[1] Extensive research has been dedicated to unraveling the structure-activity relationships of these various isomers.[1] This guide provides a comparative overview of the analgesic potency of this compound stereoisomers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Dual Mechanism of Analgesic Action
This compound exerts its pain-relieving effects through a dual mechanism of action, a characteristic that may offer advantages over traditional analgesics.[2][3] It functions as both a mu-opioid receptor agonist, similar to morphine, and an NMDA receptor antagonist, akin to ketamine.[1][2][3] This combined action suggests a potential for broader and more effective pain management.[3] The analgesic effect of this compound has been shown to be dose-dependent and reversible by naloxone, further supporting the involvement of opioid receptors.[2][4]
Comparative Analgesic Potency of Stereoisomers
While research has established the analgesic properties of this compound as a compound, specific studies have delved into the varying potencies of its stereoisomers. A study involving the synthesis and preliminary assessment of previously unknown stereoisomers of this compound and this compound B provided insights into their antinociceptive activity using tail flick and capsaicin pain models.[5]
Table 1: Comparative Analgesic Potency of this compound Stereoisomers
| Stereoisomer | Animal Model | Test | Dosage | Result |
| This compound | Mice | Tail-Flick | Not Specified | Potent analgesic, comparable to morphine[4][6] |
| This compound | Mice | Hot-Plate | Not Specified | Potent analgesic, comparable to morphine[4][6] |
| This compound | Mice | Capsaicin-Induced Pain | Not Specified | Potent dose-dependent analgesic activity[2][4] |
| Synthesized Stereoisomers | Mice | Tail Flick & Capsaicin Pain Models | Not Specified | Preliminary evaluation of antinociceptive activity reported[5] |
Note: Specific quantitative data on the comparative potency of individual stereoisomers is limited in the public domain. The table reflects the available information on the general analgesic activity and the investigation into synthesized stereoisomers.
Experimental Protocols
The evaluation of analgesic potency typically involves various preclinical in vivo models that assess a compound's ability to alleviate pain in response to different stimuli.[7][8][9]
1. Thermal Nociception Models: These models are used to evaluate central analgesic activity.[10]
-
Hot Plate Test: This test measures the latency of a mouse or rat to react to a heated surface (maintained at 55-56°C), such as by licking its paws or jumping.[7] An increase in reaction time after administration of the test compound indicates an analgesic effect.[7]
-
Tail Flick Test: An animal's tail is exposed to a radiant heat source, and the time taken to flick the tail away is measured.[7] Centrally acting analgesics typically prolong this reaction time.[7]
2. Chemical Nociception Models:
-
Capsaicin-Induced Pain Model: Capsaicin is injected into an animal's paw, inducing pain-related behaviors like licking and biting. The ability of a test compound to reduce these behaviors indicates analgesic activity, particularly involving NMDA receptors.[2][4]
-
Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid induces characteristic writhing movements in rodents. A reduction in the number of writhes following administration of a test substance suggests peripheral analgesic effects.[11]
Signaling Pathways and Experimental Workflow
The dual mechanism of this compound's analgesic action involves distinct signaling pathways. The experimental workflow for assessing the analgesic potency of its stereoisomers follows a systematic approach from synthesis to in vivo testing.
Caption: Dual signaling pathways of this compound's analgesic action.
Caption: Workflow for assessing analgesic potency of stereoisomers.
Conclusion
This compound and its stereoisomers represent a promising area of research for the development of novel analgesics with a potentially advantageous dual mechanism of action. While the overall analgesic efficacy of this compound is well-documented, further quantitative studies are necessary to fully elucidate the specific potencies of each stereoisomer. The detailed experimental protocols and workflows outlined in this guide provide a framework for future research aimed at identifying the most potent and therapeutically viable candidates within this complex family of natural compounds. The synthesis and evaluation of all low-energy stereoisomers of this compound mark a significant step in this direction, paving the way for a deeper understanding of their structure-activity relationships.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 18210-71-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid this compound and preliminary assessment of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 9. advinus.com [advinus.com]
- 10. In-Vivo Models for Management of Pain [scirp.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the Antiviral Spectrum of Hodgkinsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral spectrum of Hodgkinsine, a pyrrolidinoindoline alkaloid, against other established antiviral agents. While research has demonstrated the potential of this compound as an antiviral compound, this document aims to objectively present the available data, detail relevant experimental methodologies, and visualize associated biological pathways to aid in further research and development.
Executive Summary
Data Presentation: Antiviral Activity
The following table summarizes the known antiviral activity of this compound and compares it with Acyclovir and Ribavirin against their respective target viruses.
| Compound | Virus Target | Virus Type | Antiviral Activity (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Herpes Simplex Virus-1 (HSV-1) | DNA | Substantial activity observed | Data not available | Data not available | |
| Vesicular Stomatitis Virus (VSV) | RNA | Substantial activity observed | Data not available | Data not available | ||
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | DNA | ~0.1 µM - 1.0 µM | >300 µM | >300 | [1] |
| Ribavirin | Vesicular Stomatitis Virus (VSV) | RNA | ~3.3 µg/mL (~13.5 µM) | Data not available | Data not available |
Note: The antiviral activity of this compound is described qualitatively as "substantial" in the available literature. Specific EC50/IC50 values, which are necessary for a precise quantitative comparison, have not been published. The EC50 for Acyclovir can vary depending on the specific strain of HSV-1 and the cell line used.
Experimental Protocols
The antiviral activity of this compound was determined using a plaque reduction assay, a standard method for evaluating the efficacy of antiviral compounds.
Plaque Reduction Assay
A plaque reduction assay is a widely used method to quantify the inhibition of viral replication by an antiviral compound. The general steps are as follows:
-
Cell Culture: A monolayer of host cells susceptible to the virus (e.g., Vero cells for HSV-1) is grown in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known concentration of the virus.
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., this compound). A control group with no compound is also included.
-
Incubation and Plaque Formation: The plates are incubated for a period that allows the virus to replicate and form plaques (localized areas of cell death). An overlay medium (e.g., containing agar or methylcellulose) is added to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in the wells treated with the compound is counted and compared to the number of plaques in the control wells.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated to determine its antiviral potency.
Experimental workflow for a plaque reduction assay.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. While the specific signaling pathways targeted by this compound's antiviral activity are yet to be elucidated, the replication cycles of its known viral targets, HSV-1 and VSV, and the mechanisms of the comparator drugs provide context for potential targets.
Herpes Simplex Virus 1 (HSV-1) Replication Cycle
HSV-1, a DNA virus, replicates within the nucleus of the host cell. The key stages of its replication are depicted below.
Simplified replication cycle of HSV-1.
Mechanism of Acyclovir against HSV-1: Acyclovir is a guanosine analog that, upon phosphorylation by viral thymidine kinase, is converted into its active triphosphate form.[2][3] This active form inhibits viral DNA polymerase, leading to chain termination and the halting of viral DNA replication.[2][3][4]
Vesicular Stomatitis Virus (VSV) Replication Cycle
VSV is an RNA virus that replicates in the cytoplasm of the host cell. Its replication process is outlined below.
Simplified replication cycle of VSV.
Mechanism of Ribavirin against RNA Viruses: Ribavirin is a broad-spectrum antiviral agent that acts as a guanosine analog.[5][6] Its triphosphate form can inhibit viral RNA-dependent RNA polymerase, leading to a decrease in viral RNA synthesis.[5][7] Ribavirin can also be incorporated into the viral RNA, causing lethal mutations that render the progeny viruses non-infectious.[5] Additionally, it can inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides, thereby depleting the pool of precursors necessary for viral replication.[8][9]
Conclusion and Future Directions
This compound demonstrates promising broad-spectrum antiviral activity against both DNA and RNA viruses. However, to fully assess its therapeutic potential, further research is imperative. Key future directions include:
-
Quantitative Analysis: Determining the EC50 and CC50 values of this compound against a wider range of viruses to establish its potency and selectivity.
-
Mechanism of Action Studies: Investigating the specific viral or host cell targets of this compound to elucidate its mechanism of action.
-
In Vivo Efficacy: Evaluating the antiviral efficacy and safety of this compound in animal models of viral infections.
The information presented in this guide provides a foundation for researchers to build upon in the exploration of this compound as a potential novel antiviral agent.
References
- 1. Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aciclovir - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Hodgkinsine in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Hodgkinsine, a complex alkaloid under investigation for its analgesic properties.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] It has not been assigned specific hazard pictograms, signal words, or hazard statements.[2]
However, given its potent biological activity as a dual mu-opioid receptor agonist and NMDA receptor antagonist, it should be handled with care to avoid accidental exposure.[3][4] Direct contact with skin or eyes, inhalation, and ingestion should be avoided by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₈N₆ | [1][3][5] |
| Molar Mass | 518.709 g·mol⁻¹ | [3][5] |
| IUPAC Name | (3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | [1][3] |
| CAS Number | 18210-71-4 | [2][3] |
Step-by-Step Disposal Procedures
Even though this compound is not classified as hazardous, its pharmacological activity necessitates that it be disposed of as a chemical waste product through an approved waste management channel.[2][6] Do not dispose of this compound in standard trash or down the drain.
Operational Plan for Disposal:
-
Segregation and Collection:
-
Collect waste this compound, including pure compound and any solutions, in a dedicated, clearly labeled, and sealed waste container.
-
The container should be compatible with the solvent used (if any) and marked as "Chemical Waste for Incineration."
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, sealed bag or container, also labeled for chemical waste disposal.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Professional Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[7]
-
These specialized companies ensure disposal via high-temperature incineration, which is the required method for pharmaceutical waste to prevent environmental contamination.[6]
-
-
Decontamination of Labware:
-
Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate in the designated chemical waste container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
Key Experimental Protocol: Hot-Plate Test for Analgesic Activity
The hot-plate test is a standard method used to evaluate the analgesic efficacy of compounds like this compound in animal models.[8][9]
Methodology:
-
Animal Acclimation: Mice are acclimated to the laboratory environment for a set period before the experiment. They are also habituated to the testing apparatus to minimize stress-induced responses.
-
Apparatus: The hot-plate apparatus consists of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Each mouse is individually placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Compound Administration: this compound, a control (e.g., saline), or a reference analgesic (e.g., morphine) is administered to the mice, typically via intraperitoneal injection.[8][9]
-
Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and their response latency is recorded.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. An increase in latency time compared to the control group indicates an analgesic effect.[9]
Visualization of this compound's Mechanism of Action
The following diagram illustrates the dual signaling pathway through which this compound is understood to exert its analgesic effects.[3][8]
Caption: Dual mechanism of this compound leading to analgesia.
References
- 1. Buy this compound | 18210-71-4 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C33H38N6 | CID 442105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
